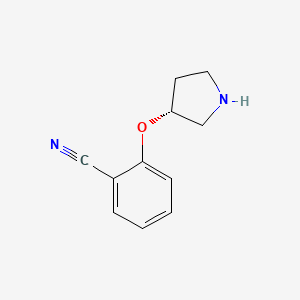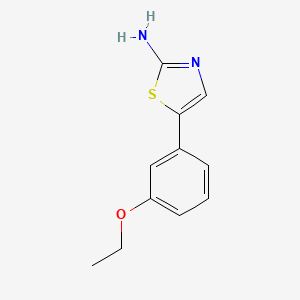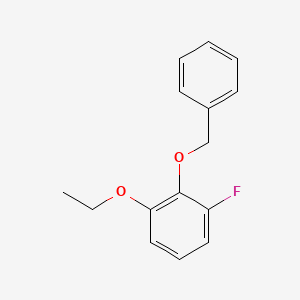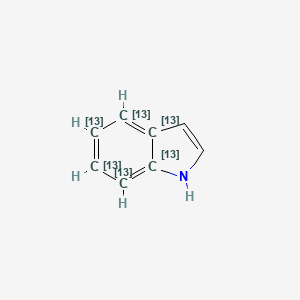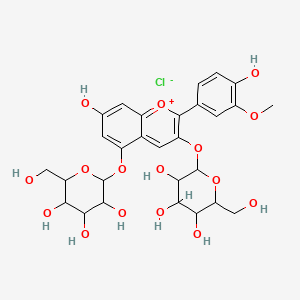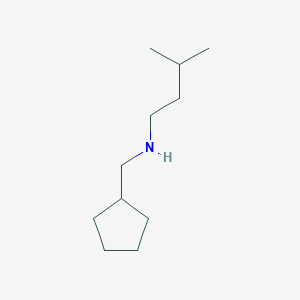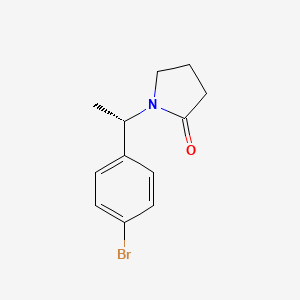
(S)-1-(1-(4-Bromophenyl)ethyl)pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1-(1-(4-Bromophenyl)ethyl)pyrrolidin-2-one is a chiral compound with a pyrrolidinone core structure substituted with a 4-bromophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(1-(4-Bromophenyl)ethyl)pyrrolidin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromobenzaldehyde and (S)-pyrrolidin-2-one.
Formation of Intermediate: The 4-bromobenzaldehyde undergoes a condensation reaction with (S)-pyrrolidin-2-one in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the desired this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the condensation and reduction reactions.
Optimization of Reaction Conditions: Optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity.
Purification: Employing purification techniques like recrystallization or chromatography to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-1-(1-(4-Bromophenyl)ethyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to yield alcohol derivatives.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles like amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Substituted phenyl derivatives.
Applications De Recherche Scientifique
(S)-1-(1-(4-Bromophenyl)ethyl)pyrrolidin-2-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It is utilized in the development of novel materials with specific properties, such as polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of (S)-1-(1-(4-Bromophenyl)ethyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to receptors or enzymes, modulating their activity.
Pathways Involved: It can influence signaling pathways, such as those involving G-proteins or kinases, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-1-(1-(4-Bromophenyl)ethyl)pyrrolidin-2-one: The enantiomer of the compound with similar chemical properties but different biological activity.
1-(4-Bromophenyl)pyrrolidin-2-one: A compound lacking the chiral center, which may exhibit different reactivity and applications.
Uniqueness
(S)-1-(1-(4-Bromophenyl)ethyl)pyrrolidin-2-one is unique due to its chiral nature, which can result in enantioselective interactions with biological targets, making it valuable in the development of enantioselective drugs and catalysts.
Propriétés
Formule moléculaire |
C12H14BrNO |
|---|---|
Poids moléculaire |
268.15 g/mol |
Nom IUPAC |
1-[(1S)-1-(4-bromophenyl)ethyl]pyrrolidin-2-one |
InChI |
InChI=1S/C12H14BrNO/c1-9(14-8-2-3-12(14)15)10-4-6-11(13)7-5-10/h4-7,9H,2-3,8H2,1H3/t9-/m0/s1 |
Clé InChI |
ZCVMQAFOUPWYEA-VIFPVBQESA-N |
SMILES isomérique |
C[C@@H](C1=CC=C(C=C1)Br)N2CCCC2=O |
SMILES canonique |
CC(C1=CC=C(C=C1)Br)N2CCCC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


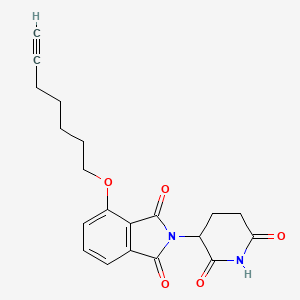



![2-Bromo-6-iodoimidazo[1,2-a]pyridine](/img/structure/B14769112.png)
